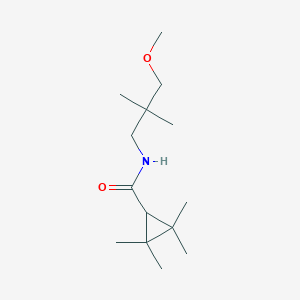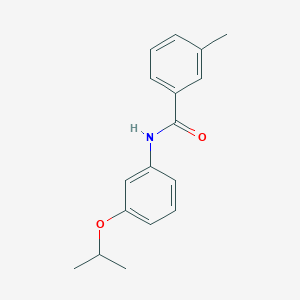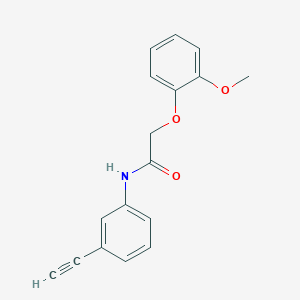![molecular formula C21H15NO B5335629 2-[2-(1-naphthyl)vinyl]-8-quinolinol](/img/structure/B5335629.png)
2-[2-(1-naphthyl)vinyl]-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1-naphthyl)vinyl]-8-quinolinol, also known as NQO1, is a potent and selective inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). It is a small molecule that has been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用機序
The mechanism of action of 2-[2-(1-naphthyl)vinyl]-8-quinolinol involves the inhibition of this compound, an enzyme that plays a key role in the metabolism of quinones and other electrophiles. This compound is overexpressed in many types of cancer cells, and its inhibition by this compound leads to the accumulation of toxic quinones and oxidative stress, which ultimately leads to cancer cell death. In addition, the inhibition of this compound by this compound may also lead to the activation of other signaling pathways that are involved in cancer cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, cell cycle arrest, and autophagy. In addition, it has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of other diseases such as diabetes, neurodegenerative diseases, and cardiovascular diseases.
実験室実験の利点と制限
One of the advantages of 2-[2-(1-naphthyl)vinyl]-8-quinolinol is its selectivity for this compound, which makes it a potent and specific inhibitor of this enzyme. In addition, it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. However, one of the limitations of this compound is its low solubility in water, which may limit its use in some experimental settings.
将来の方向性
There are several future directions for research on 2-[2-(1-naphthyl)vinyl]-8-quinolinol. One area of research is the development of more potent and selective inhibitors of this compound, which may have improved therapeutic potential for the treatment of cancer and other diseases. Another area of research is the investigation of the anti-inflammatory and antioxidant effects of this compound in other disease models. Finally, the development of novel drug delivery systems for this compound may improve its solubility and bioavailability, and enhance its therapeutic potential.
合成法
The synthesis of 2-[2-(1-naphthyl)vinyl]-8-quinolinol involves the reaction of 2-amino-8-quinolinol with 1-naphthylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction and yields the desired product with high purity. The synthesis method has been optimized to produce large quantities of this compound for scientific research.
科学的研究の応用
2-[2-(1-naphthyl)vinyl]-8-quinolinol has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. In addition, it has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of other diseases such as diabetes, neurodegenerative diseases, and cardiovascular diseases.
特性
IUPAC Name |
2-[(E)-2-naphthalen-1-ylethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO/c23-20-10-4-8-17-12-14-18(22-21(17)20)13-11-16-7-3-6-15-5-1-2-9-19(15)16/h1-14,23H/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXVYODTAOLCGW-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5335546.png)
![2-{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]ethoxy}ethanol](/img/structure/B5335553.png)
![5-[(2-fluorophenoxy)methyl]-N-(5-oxo-1-propylpyrrolidin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5335554.png)
![N-(1-{1-[2-(isobutylamino)-2-oxoethyl]piperidin-4-yl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5335560.png)

![N-[3-(N-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B5335577.png)

![1-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5335603.png)


![1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5335631.png)
![N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5335639.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5335642.png)

